molecular formula C12H18N2S B3987248 N-(2,4-dimethylphenyl)-N'-propylthiourea CAS No. 62616-62-0

N-(2,4-dimethylphenyl)-N'-propylthiourea

Cat. No. B3987248
CAS RN: 62616-62-0
M. Wt: 222.35 g/mol
InChI Key: AFOQGRQJWGQCMC-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N'-propylthiourea, also known as PTU, is a chemical compound that has been widely used in scientific research. PTU is a thiourea derivative and has been found to exhibit a variety of biochemical and physiological effects.

Mechanism of Action

N-(2,4-dimethylphenyl)-N'-propylthiourea inhibits the activity of thyroid peroxidase by binding to the active site of the enzyme. This prevents the enzyme from oxidizing iodide to iodine, which is a necessary step in the synthesis of thyroid hormones. As a result, the synthesis of thyroid hormones is inhibited.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of thyroid hormones in the blood, which leads to a decrease in metabolic rate. This compound has also been found to increase the levels of thyrotropin-releasing hormone (TRH) in the hypothalamus, which stimulates the release of thyroid-stimulating hormone (TSH) from the pituitary gland. This results in an increase in thyroid gland size and activity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethylphenyl)-N'-propylthiourea in lab experiments is that it is a well-established tool for studying thyroid hormone metabolism. It has been used in numerous studies and its effects are well-characterized. However, this compound has some limitations as well. It is not a specific inhibitor of thyroid peroxidase and can also inhibit other enzymes that use iodide as a substrate. Additionally, this compound has been found to have some toxic effects, particularly at high doses.

Future Directions

There are several areas of future research that could be pursued with N-(2,4-dimethylphenyl)-N'-propylthiourea. One area is to study the effects of this compound on other physiological processes beyond thyroid hormone metabolism. Another area is to develop more specific inhibitors of thyroid peroxidase that do not have the toxic effects of this compound. Finally, this compound could be used as a tool to study the role of thyroid hormones in various disease states, such as obesity and diabetes.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N'-propylthiourea has been widely used in scientific research as a tool to study thyroid hormone metabolism. It has been found to inhibit the activity of thyroid peroxidase, which is an enzyme involved in the synthesis of thyroid hormones. This compound has also been used to induce hypothyroidism in animal models, which allows researchers to study the effects of thyroid hormone deficiency on various physiological processes.

properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-propylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-4-7-13-12(15)14-11-6-5-9(2)8-10(11)3/h5-6,8H,4,7H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOQGRQJWGQCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NC1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366806
Record name 1-(2,4-dimethylphenyl)-3-propylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62616-62-0
Record name 1-(2,4-dimethylphenyl)-3-propylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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